molecular formula C20H20N2O B4135240 1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole

1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole

Cat. No. B4135240
M. Wt: 304.4 g/mol
InChI Key: NBXGDDCWQYVEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole, commonly known as ABZ, is a benzimidazole derivative with potential applications in the field of medicinal chemistry. ABZ has been found to exhibit potent anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of ABZ is not fully understood. However, it has been proposed that ABZ exerts its anticancer activity by inducing DNA damage and inhibiting topoisomerase II activity. ABZ has also been found to inhibit tubulin polymerization, leading to disruption of the microtubule network and subsequent cell death. The antiviral activity of ABZ is thought to be due to its ability to inhibit viral replication by targeting viral polymerases. The anti-inflammatory activity of ABZ is believed to be mediated by its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
ABZ has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells. ABZ has also been found to disrupt the microtubule network, leading to cell death. Moreover, ABZ has been shown to inhibit viral replication by targeting viral polymerases. ABZ has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ABZ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ABZ has also been extensively studied, and its anticancer, antiviral, and anti-inflammatory activities have been well-documented. However, ABZ also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Moreover, ABZ has not been extensively studied in vivo, and its pharmacokinetic properties are not well-defined.

Future Directions

There are several future directions for research on ABZ. One potential direction is to further investigate its mechanism of action and molecular targets. This could help to identify new therapeutic targets for the development of novel anticancer, antiviral, and anti-inflammatory agents. Another direction is to study the pharmacokinetic properties of ABZ in vivo, which could help to optimize its dosage and administration. Moreover, future research could focus on developing new analogs of ABZ with improved pharmacological properties, such as increased potency and selectivity. Finally, further studies are needed to evaluate the safety and efficacy of ABZ in clinical trials.

Scientific Research Applications

ABZ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. ABZ has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Moreover, ABZ has been found to exhibit antiviral activity against several viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). ABZ has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[phenyl(prop-2-enoxy)methyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-14-22-18-13-9-8-12-17(18)21-20(22)19(23-15-4-2)16-10-6-5-7-11-16/h3-13,19H,1-2,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGDDCWQYVEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole
Reactant of Route 4
1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole
Reactant of Route 6
1-allyl-2-[(allyloxy)(phenyl)methyl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.